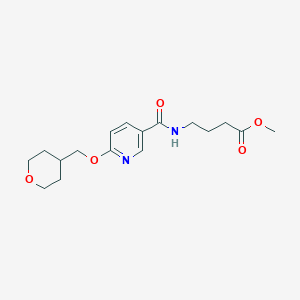
methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate is a complex organic compound that features a nicotinamide moiety linked to a butanoate ester through a tetrahydro-2H-pyran-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran-4-ylmethoxy Intermediate: This step involves the reaction of tetrahydro-2H-pyran with methanol in the presence of an acid catalyst to form the tetrahydro-2H-pyran-4-ylmethoxy group.
Nicotinamide Coupling: The tetrahydro-2H-pyran-4-ylmethoxy intermediate is then coupled with nicotinamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the nicotinamide derivative with butanoic acid in the presence of a catalyst like sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting nicotinamide-related pathways.
Biological Studies: The compound can be used to study the effects of nicotinamide derivatives on cellular processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or bioactivity.
Mechanism of Action
The mechanism of action of methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate involves its interaction with molecular targets such as enzymes or receptors that recognize the nicotinamide moiety. This interaction can modulate various biochemical pathways, leading to effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler compound with similar biological activity.
Methyl nicotinate: Another ester derivative of nicotinamide.
Tetrahydro-2H-pyran-4-ylmethanol: A related compound with a similar tetrahydro-2H-pyran moiety.
Uniqueness
Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate is unique due to its combination of a nicotinamide moiety with a tetrahydro-2H-pyran-4-ylmethoxy group, which can confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 4-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-16(20)3-2-8-18-17(21)14-4-5-15(19-11-14)24-12-13-6-9-23-10-7-13/h4-5,11,13H,2-3,6-10,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCJAAMDHVDIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2802506.png)

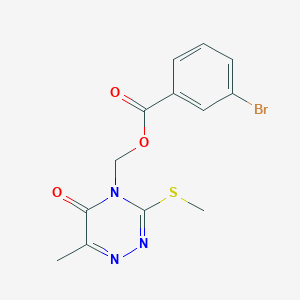
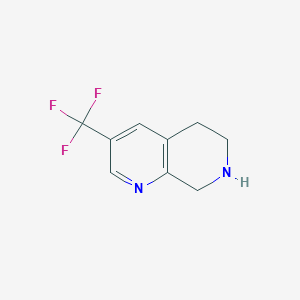
![2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2802510.png)
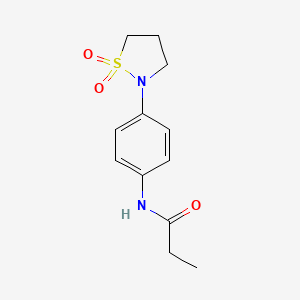
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802512.png)
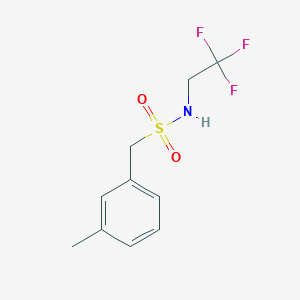
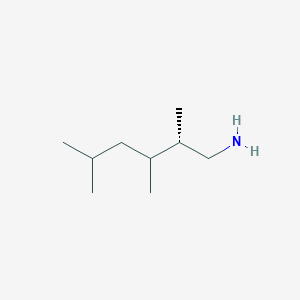
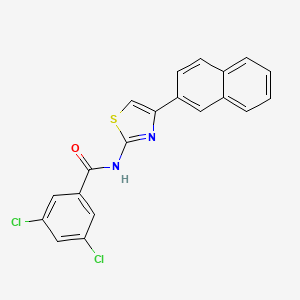
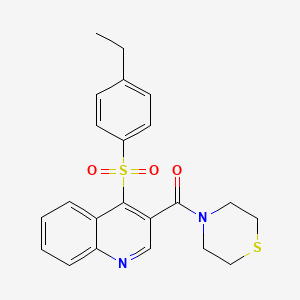
![1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one](/img/structure/B2802520.png)
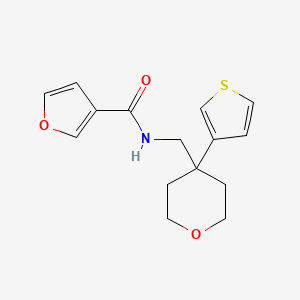
![6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2802524.png)
